2-(4-chlorophenyl)-N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-6-4-14(5-7-15)11-19(27)23-10-9-22-17-12-18(25-13-24-17)26-16-3-1-2-8-21-16/h1-8,12-13H,9-11H2,(H,23,27)(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZROSAOOCQIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide , identified by the CAS number 1396858-64-2 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.8 g/mol . Its structure features a chlorophenyl group and a pyrimidine moiety, which are often associated with various biological activities.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including the one , exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway crucial for DNA synthesis and repair. This inhibition can lead to reduced tumor growth in various cancer models .
Table 1: Antitumor Activity of Similar Compounds
| Compound Name | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Piritrexim | DHFR | 0.16 | Antitumor effects on carcinosarcoma in rats |
| Compound X | Kinase | 0.30 | Inhibition of cell proliferation |
| Compound Y | DHFR | 0.25 | Induces apoptosis in cancer cells |
The mechanism through which This compound exerts its effects may involve multiple pathways:
- Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of various kinases, including tyrosine kinases and MAP kinases, which play crucial roles in cell signaling pathways associated with growth and proliferation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase or lipoxygenase pathways .
Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives including our compound showed promising results against breast cancer cell lines (MCF-7). The compound displayed an IC50 value of 0.46 µM , indicating potent cytotoxicity compared to standard treatments .
Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition capabilities of related compounds, revealing that certain derivatives could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM , suggesting strong potential for use in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Core Heterocycles
a) N-(4-Acetamidophenyl)-2-{[3-(4-Chlorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}Acetamide
- Structural Difference : Replaces the pyrimidine-pyridine system with a triazolo-pyridazine core and introduces a sulfanyl (S–) linker.
- The sulfanyl group could reduce metabolic stability compared to the target compound’s amine linker .
b) 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide
- Structural Difference: Incorporates a thieno-pyrimidinone scaffold with a sulfur atom in the thiophene ring and a ketone group.
- The ketone group introduces hydrogen-bonding capacity but may reduce solubility .
c) 2-((4-((3-Chlorophenyl)Amino)-5-Cyano-6-(3,4,5-Trimethoxyphenyl)Pyrimidin-2-yl)Thio)-N-(Pyridin-2-ylCarbamoyl)Acetamide
- Structural Difference: Features a pyrimidine ring substituted with cyano, trimethoxyphenyl, and thiourea-linked pyridine groups.
- Impact: The trimethoxyphenyl group enhances hydrophobicity, while the cyano group may improve binding to polar residues. The thiourea linker could confer resistance to hydrolysis .
Substituent and Linker Modifications
a) 2-(4-Chlorophenoxy)-N-(2-((2-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-4-yl)Amino)Ethyl)Acetamide
- Structural Difference: Replaces the pyridin-2-ylamino group with a pyrrolidin-1-yl moiety and introduces a phenoxy linker.
- The phenoxy group may reduce conformational flexibility compared to the ethylamine linker .
b) 2-[(5-(((4-(4-Chlorophenyl)Pyrimidin-2-yl)Thio)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(4-Nitrophenyl)Acetamide
Key Findings and Implications
- Chlorophenyl Group : Common across analogs; likely critical for hydrophobic interactions.
- Heterocyclic Cores: Pyrimidine-pyridine (target) balances flexibility and rigidity, while triazolo-pyridazine () and thieno-pyrimidinone () offer distinct electronic profiles.
- Linkers: Ethylamine (target) vs. sulfanyl () vs. phenoxy ()—choice affects metabolic stability and binding geometry.
Preparation Methods
Activation of 4-Chlorophenylacetic Acid
4-Chlorophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The acid chloride is then reacted with ethylenediamine in the presence of triethylamine (TEA) to form N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ | DCM | 0–5°C | 92% |
| Amide coupling | Ethylenediamine, TEA | THF | RT | 85% |
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). Characterization by ¹H NMR confirms the presence of the acetamide moiety (δ 2.98 ppm, singlet, -CH₂CO-) and ethylenediamine protons (δ 3.42 ppm, triplet, -NHCH₂-).
Construction of the Pyrimidine Core
Cyclization to 6-Chloropyrimidin-4-amine
A modified Gould-Jacobs cyclization is employed:
-
Intermediate synthesis : Ethyl cyanoacetate and guanidine carbonate undergo cyclocondensation in ethanol under reflux to form 2-amino-4,6-dihydroxypyrimidine.
-
Chlorination : Phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (DMACA) convert hydroxyl groups to chlorides, yielding 4,6-dichloropyrimidine.
Optimized Conditions
| Parameter | Value |
|---|---|
| POCl₃ Equiv. | 3.0 |
| Reaction Time | 6 h |
| Temperature | 110°C |
| Yield | 78% |
Functionalization with Ethylenediamine Linker
The dichloropyrimidine undergoes selective substitution at the C4 position with N-(2-aminoethyl)-2-(4-chlorophenyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours. Excess potassium carbonate (K₂CO₃) ensures monofunctionalization.
Key Data
-
Regioselectivity : >95% substitution at C4 (confirmed by LC-MS).
-
Byproduct Mitigation : Residual C6-chloro group remains for subsequent functionalization.
Introduction of Pyridin-2-ylamino Group
SNAr Reaction with 2-Aminopyridine
The C6-chloro substituent is displaced by 2-aminopyridine in a sealed tube at 120°C using n-butanol as solvent. Catalytic pyridine hydrochloride accelerates the reaction.
Comparative Reaction Metrics
| Catalyst | Time (h) | Yield |
|---|---|---|
| None | 24 | 45% |
| Pyridine·HCl | 8 | 88% |
Alternative Pd-Catalyzed Amination
A Buchwald-Hartwig coupling using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene achieves comparable yields (85%) at lower temperatures (90°C).
Final Product Isolation and Validation
Crystallization and Purity Assessment
The crude product is recrystallized from ethanol/water (4:1) to afford white crystals. High-performance liquid chromatography (HPLC) shows >99% purity (C18 column, acetonitrile/water gradient).
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.45 (d, J=5.1 Hz, pyrimidine-H), 8.20 (s, pyridine-H), 7.38 (d, J=8.4 Hz, Ar-H).
-
HRMS : [M+H]⁺ calc. 439.1321, found 439.1318.
Scalability and Industrial Considerations
Cost-Effective Modifications
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-(4-chlorophenyl)-N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Coupling of 4-chlorophenylacetic acid with ethylenediamine derivatives to form the acetamide backbone.
- Step 2: Functionalization of the pyrimidine core via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the pyridin-2-ylamino group.
- Step 3: Purification using column chromatography or recrystallization, followed by validation via HPLC (>95% purity) and NMR spectroscopy .
Key Considerations: Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–100°C) are critical to minimize side reactions .
Advanced: How can researchers optimize reaction yields and troubleshoot low yields in the final coupling step?
Methodological Answer:
- Yield Optimization:
- Use in situ protecting groups for the pyrimidine amine to prevent undesired side reactions.
- Employ microwave-assisted synthesis to enhance reaction efficiency and reduce time .
- Troubleshooting Low Yields:
- Analyze intermediates via LC-MS to identify unreacted starting materials or byproducts.
- Adjust stoichiometric ratios (e.g., 1.2:1 pyridin-2-ylamine to pyrimidine intermediate) and monitor pH in aqueous reactions .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: To verify the presence of the pyridin-2-ylamino group (δ 8.2–8.5 ppm for aromatic protons) and acetamide backbone (δ 2.1–2.3 ppm for CH2 groups) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
- X-ray Crystallography (if crystalline): For definitive 3D structural confirmation, particularly to resolve ambiguities in regiochemistry .
Advanced: How can researchers resolve overlapping signals in NMR spectra caused by conformational flexibility?
Methodological Answer:
- Variable Temperature NMR: Conduct experiments at elevated temperatures (e.g., 50°C) to reduce rotational barriers and simplify splitting patterns.
- 2D NMR Techniques (e.g., COSY, NOESY): Identify coupling partners and spatial proximities to assign ambiguous peaks.
- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict chemical shifts and validate assignments .
Basic: What preliminary assays are recommended for evaluating this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s known affinity for ATP-binding pockets.
- Cellular Viability Assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.
- Binding Affinity Studies: Use surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
Advanced: How can researchers elucidate the mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- Kinase Profiling Panels: Test against a panel of 50–100 kinases to identify selectivity (e.g., DiscoverX KINOMEscan).
- Molecular Dynamics Simulations: Model docking poses (e.g., using AutoDock Vina) to predict hydrogen bonding with hinge regions (e.g., pyrimidine N1 and pyridine NH).
- Resistance Mutagenesis: Introduce point mutations (e.g., T790M in EGFR) to validate binding site interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified pyridin-2-yl groups (e.g., 3-CH3, 4-F) to assess steric/electronic effects.
- Bioisosteric Replacements: Replace the acetamide linker with sulfonamide or urea groups to enhance solubility or binding.
- Pharmacokinetic Profiling: Compare logP, plasma stability, and metabolic clearance (e.g., liver microsome assays) to prioritize leads .
Advanced: How should researchers address contradictory data between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Analysis: Measure bioavailability, half-life, and tissue distribution to identify absorption issues.
- Metabolite Identification: Use LC-MS/MS to detect inactive or toxic metabolites formed in vivo.
- Proteomic Profiling: Compare target engagement in cell lysates vs. animal models to confirm on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
